molecular formula C11H16O3 B13843132 5-(tert-Butyl)-4-methoxybenzene-1,3-diol

5-(tert-Butyl)-4-methoxybenzene-1,3-diol

Cat. No.: B13843132
M. Wt: 196.24 g/mol
InChI Key: OKGYDTNWQSEMDQ-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-4-methoxybenzene-1,3-diol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group, a methoxy group, and two hydroxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-4-methoxybenzene-1,3-diol can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenol with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process can be optimized by controlling parameters such as temperature, pressure, and reaction time. Catalysts such as Lewis acids or transition metal complexes may also be employed to improve the selectivity and rate of the reaction.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-4-methoxybenzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroquinones and other reduced derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

5-(tert-Butyl)-4-methoxybenzene-1,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an antioxidant and its ability to modulate biological pathways.

    Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-4-methoxybenzene-1,3-diol involves its ability to donate hydrogen atoms from its hydroxyl groups, thereby acting as an antioxidant. This property allows it to neutralize free radicals and prevent oxidative damage to cells and tissues. The compound may also interact with specific enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylcatechol: Similar structure but lacks the methoxy group.

    tert-Butylhydroquinone: Similar antioxidant properties but different substitution pattern on the benzene ring.

    Butylated hydroxyanisole (BHA): Contains a tert-butyl group and a methoxy group but differs in the position of the hydroxyl groups.

Uniqueness

5-(tert-Butyl)-4-methoxybenzene-1,3-diol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both tert-butyl and methoxy groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

5-tert-butyl-4-methoxybenzene-1,3-diol

InChI

InChI=1S/C11H16O3/c1-11(2,3)8-5-7(12)6-9(13)10(8)14-4/h5-6,12-13H,1-4H3

InChI Key

OKGYDTNWQSEMDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)O)O)OC

Origin of Product

United States

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